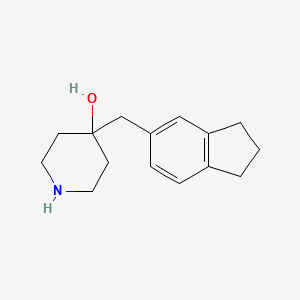

4-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidin-4-ol

Beschreibung

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is a piperidine derivative featuring a 2,3-dihydroindenylmethyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by a hydroxyl group at the 4-position of the piperidine core and a lipophilic dihydroindenyl moiety, which may confer unique physicochemical and pharmacological properties.

The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, in related compounds, the dihydroindenyl group is introduced via coupling with a piperidine precursor under basic conditions, followed by purification via column chromatography .

Eigenschaften

Molekularformel |

C15H21NO |

|---|---|

Molekulargewicht |

231.33 g/mol |

IUPAC-Name |

4-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-ol |

InChI |

InChI=1S/C15H21NO/c17-15(6-8-16-9-7-15)11-12-4-5-13-2-1-3-14(13)10-12/h4-5,10,16-17H,1-3,6-9,11H2 |

InChI-Schlüssel |

BNZALBVOKQIRLG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)C=C(C=C2)CC3(CCNCC3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol typically involves the reaction of 2,3-dihydro-1H-indene with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of 2,3-dihydro-1H-indene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the indene ring.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully hydrogenated products.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the indene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Crystallography : SHELX and OLEX2 software are widely used for structural determination of such compounds, ensuring accurate refinement of piperidine conformations and hydrogen-bonding networks .

Structure-Activity Relationship (SAR) :

- The 4-hydroxy group in piperidin-4-ol derivatives is critical for hydrogen bonding with target receptors .

- Dihydroindenyl groups improve lipophilicity (logP ~3–4), balancing solubility and membrane permeability .

Synthetic Challenges : Steric hindrance during alkylation steps (e.g., introducing the dihydroindenylmethyl group) can reduce yields, necessitating optimized reaction conditions .

Biologische Aktivität

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is a chemical compound notable for its structural features and potential therapeutic applications. With the molecular formula C17H23NO and a molar mass of approximately 273.37 g/mol, this compound has garnered interest in the field of medicinal chemistry, particularly for its role as an acetylcholinesterase inhibitor . This activity is crucial for developing treatments for neurodegenerative diseases, especially Alzheimer's disease.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-5-yl group. Its unique structure allows it to interact with various biological targets, primarily through its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain.

Acetylcholinesterase Inhibition

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol has been identified as a potent inhibitor of acetylcholinesterase (AChE). In vitro studies have shown that this compound significantly enhances cognitive function by improving synaptic transmission and neuronal communication through increased acetylcholine availability.

Key Findings:

- IC50 Value : The compound exhibits an IC50 value indicative of its potency as an AChE inhibitor, although specific numerical values were not provided in the sources reviewed.

- Cognitive Enhancement : Studies suggest that it may have potential applications in treating cognitive disorders by enhancing memory and learning capabilities.

Interaction with Neurotransmitter Receptors

In addition to AChE inhibition, this compound interacts with various neurotransmitter receptors involved in cholinergic signaling pathways. Binding affinity assays indicate that it may modulate receptor activity, contributing to its pharmacological effects.

Comparative Studies

Research has compared 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol to other compounds with similar structures. Notably:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone | 120014-30-4 | 0.98 | Analog of donepezil with methoxy groups |

| 2-(1-Benzylpiperidin-4-ylmethyl)-5,6-dimethoxyindene | 884740-09-4 | 0.94 | Benzyl substitution enhances activity |

| (4-Methoxyphenyl)(piperidinyl)methanone | 1369390-24-8 | 0.93 | Methoxy substitution alters pharmacological profile |

This table illustrates the structural similarities and potential pharmacological implications of related compounds.

Synthesis and Characterization

The synthesis of 4-((2,3-Dihydro-1H-indien-5-yl)methyl)piperidin-4-ol has been documented through various organic reactions involving nucleophilic substitutions and oxidation processes. Characterization techniques such as NMR spectroscopy have confirmed the structural integrity of synthesized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.